molecular formula C10H13F2N B2564093 (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine CAS No. 2248188-92-1

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine

Cat. No.: B2564093
CAS No.: 2248188-92-1
M. Wt: 185.218
InChI Key: IQKPCTWEZIQRQK-ZETCQYMHSA-N
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Description

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has been reported to streamline the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce secondary amines .

Scientific Research Applications

(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine: Similar structure but with a trifluoromethyl group.

    (2R)-2-[4-(Methyl)phenyl]propan-1-amine: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

IUPAC Name

(2R)-2-[4-(difluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)8-2-4-9(5-3-8)10(11)12/h2-5,7,10H,6,13H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKPCTWEZIQRQK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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